molecular formula C10H13FO B1400005 3-(3-Fluorophenyl)-2-methylpropan-1-ol CAS No. 1339642-82-8

3-(3-Fluorophenyl)-2-methylpropan-1-ol

Cat. No.: B1400005
CAS No.: 1339642-82-8
M. Wt: 168.21 g/mol
InChI Key: GKLFFNRFNOHOJB-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-2-methylpropan-1-ol is a fluorinated aromatic alcohol with the molecular formula C₁₀H₁₃FO. Its structure consists of a propan-1-ol backbone substituted with a methyl group at the second carbon and a 3-fluorophenyl group at the third carbon (Figure 1).

Properties

IUPAC Name

3-(3-fluorophenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-8(7-12)5-9-3-2-4-10(11)6-9/h2-4,6,8,12H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLFFNRFNOHOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-2-methylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and 2-methylpropan-1-ol.

    Grignard Reaction: The 3-fluorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.

    Reduction: The intermediate product is then reduced using a reducing agent like lithium aluminum hydride to yield 3-(3-Fluorophenyl)-2-methylpropan-1-ol.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Fluorophenyl)-2-methylpropan-1-ol may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(3-Fluorophenyl)-2-methylpropan-1-one or 3-(3-Fluorophenyl)-2-methylpropanoic acid.

    Reduction: Various alcohol derivatives depending on the reducing agent used.

    Substitution: Compounds with different functional groups replacing the fluorine atom on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

3-(3-Fluorophenyl)-2-methylpropan-1-ol is used as an intermediate in the synthesis of pharmaceuticals. The fluorine atom enhances lipophilicity and bioavailability, making it a candidate for drug development targeting various biological pathways.

Biological Studies

The compound has been investigated for its interactions with neurotransmitter systems. It has shown potential in modulating serotonin and dopamine receptors, suggesting applications in treating mood disorders and neurological conditions.

Organic Synthesis

As a versatile building block, this compound is employed in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to new chemical entities with desirable properties.

Case Study 1: Neurotransmitter Modulation

A study demonstrated that 3-(3-Fluorophenyl)-2-methylpropan-1-ol significantly increased serotonin release in cultured neurons. This suggests its potential utility in developing treatments for depression and anxiety disorders.

Case Study 2: Anti-inflammatory Properties

Research involving mouse microglial cells indicated that treatment with this compound reduced pro-inflammatory cytokine production when stimulated with lipopolysaccharide (LPS). This highlights its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways, making it a valuable tool in medicinal chemistry and drug development.

Comparison with Similar Compounds

Structural Differences :

  • Aromatic substitution : The toluyl group (3-methylphenyl) replaces the 3-fluorophenyl group.
  • Branching : Two methyl groups at the second carbon vs. one methyl in the target compound.

Functional Implications :

  • Safety: The toluyl derivative has established IFRA safety standards for use in fragrances, with defined acceptable use levels across 12 product categories . No such standards are cited for the fluorinated analog, suggesting further toxicological studies may be needed.
Property 3-(3-Fluorophenyl)-2-methylpropan-1-ol 2,2-Dimethyl-3-(3-tolyl)propan-1-ol
Molecular Weight 168.21 g/mol 178.27 g/mol
Aromatic Substituent Fluorine (meta) Methyl (meta)
Branching 2-methyl 2,2-dimethyl
Regulatory Status Not specified IFRA-approved

2-{[2-(3-Fluorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol

Structural Differences :

  • Functional Groups: The amino alcohol derivative includes an additional hydroxyl and amino group, creating a branched diol-amine structure.

Functional Implications :

  • Reactivity: The amino group introduces basicity, enabling salt formation and altering solubility in aqueous environments. This contrasts with the simpler alcohol functionality of the target compound.
  • The target compound’s lack of an amino group may limit its utility in medicinal chemistry but enhance stability in formulations.
Property 3-(3-Fluorophenyl)-2-methylpropan-1-ol 2-{[2-(3-Fluorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol
Molecular Weight 168.21 g/mol 227.27 g/mol
Functional Groups Alcohol Alcohol, amine
Purity Not specified Min. 95%
Use Case Fragrance/pharma intermediate (inferred) Lab-scale molecular scaffold

Phenol, 3-(2-methyl-2-propen-1-yl)-, 1-acetate

Structural Differences :

  • Core Structure: A phenolic acetate ester with a propenyl substituent vs. a fluorinated aliphatic alcohol.

Functional Implications :

  • Stability: The acetate ester in the phenol derivative may hydrolyze to release acetic acid, whereas the target compound’s alcohol group is less reactive under physiological conditions.
  • Toxicity: Phenolic compounds often exhibit higher toxicity due to oxidative stress mechanisms .

Biological Activity

3-(3-Fluorophenyl)-2-methylpropan-1-ol is a compound of interest due to its unique structural features and potential biological activities. The presence of a fluorine atom on the phenyl ring enhances its interactions with biological targets, making it a valuable candidate in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H13F
  • Molecular Weight : 168.21 g/mol
  • Structure : The compound features a 3-fluorophenyl group attached to a methylpropan-1-ol moiety, which influences its lipophilicity and binding affinity.

The biological activity of 3-(3-Fluorophenyl)-2-methylpropan-1-ol can be attributed to several mechanisms:

  • Receptor Interaction : The compound may modulate neurotransmitter systems by interacting with receptors involved in dopamine, serotonin, and norepinephrine signaling pathways. This interaction can lead to alterations in neuronal activity and potential therapeutic effects in neurological disorders.
  • Enzyme Modulation : The fluorine substituent enhances binding affinity to specific enzymes, potentially influencing metabolic pathways. This characteristic is beneficial for drug design aimed at targeting specific enzyme systems .
  • Inflammatory Response : Research indicates that compounds with similar structures can act as agonists for formyl peptide receptors (FPR), which are involved in inflammatory responses. This could position 3-(3-Fluorophenyl)-2-methylpropan-1-ol as a candidate for treating inflammatory diseases .

Biological Activity Data

A summary of relevant findings from various studies is presented in the table below:

StudyMethodologyKey Findings
In vitro assaysDemonstrated modulation of neurotransmitter release; potential antidepressant effects.
Microglial cell assaysShowed inhibition of pro-inflammatory cytokines; improved mitochondrial function.
Binding affinity studiesEnhanced binding to specific receptors due to fluorine substitution; implications for drug design.

Case Study 1: Neurotransmitter Modulation

In a study exploring the effects of 3-(3-Fluorophenyl)-2-methylpropan-1-ol on neurotransmitter systems, researchers found that the compound significantly increased the release of serotonin in cultured neurons. This effect was attributed to its ability to bind to serotonin receptors, suggesting potential applications in treating mood disorders.

Case Study 2: Anti-inflammatory Properties

Another study investigated the anti-inflammatory properties of the compound using mouse microglial cells stimulated with lipopolysaccharide (LPS). The results indicated that treatment with 3-(3-Fluorophenyl)-2-methylpropan-1-ol led to decreased production of pro-inflammatory cytokines and reduced caspase-3 activity, highlighting its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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